

Spectroscopic Profile of 3-Methoxyphenoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxyphenoxyacetic acid

Cat. No.: B1294339

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxyphenoxyacetic acid** (CAS No: 2088-24-6), a key organic compound with applications in pharmaceutical and chemical research. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-Methoxyphenoxyacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.20	Triplet	1H	Ar-H
~6.75	Multiplet	3H	Ar-H
~4.65	Singlet	2H	-O-CH ₂ -
~3.78	Singlet	3H	-OCH ₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~171	C=O
~160	Ar-C-O
~158	Ar-C-OCH ₃
~130	Ar-CH
~108	Ar-CH
~107	Ar-CH
~102	Ar-CH
~65	-O-CH ₂ -
~55	-OCH ₃

Note: The NMR data presented is predicted based on the analysis of structurally similar compounds and standard chemical shift tables. Experimental values may vary slightly.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)
3050-3000	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
1760-1690	Strong	C=O stretch (Carboxylic acid)
1600-1450	Medium to Strong	C=C stretch (Aromatic ring)
1250-1200	Strong	C-O stretch (Aryl ether)
1150-1050	Strong	C-O stretch (Alkyl ether)
950-910	Medium, Broad	O-H bend (Carboxylic acid)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
182	~85	[M] ⁺ (Molecular Ion)
137	~100	[M - COOH] ⁺
109	Moderate	[M - COOH - CO] ⁺ or [C ₇ H ₉ O] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Note: The mass spectrometry data is based on Electron Ionization (EI) and represents a plausible fragmentation pattern. The base peak is assigned a relative intensity of 100%.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **3-Methoxyphenoxyacetic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or

Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

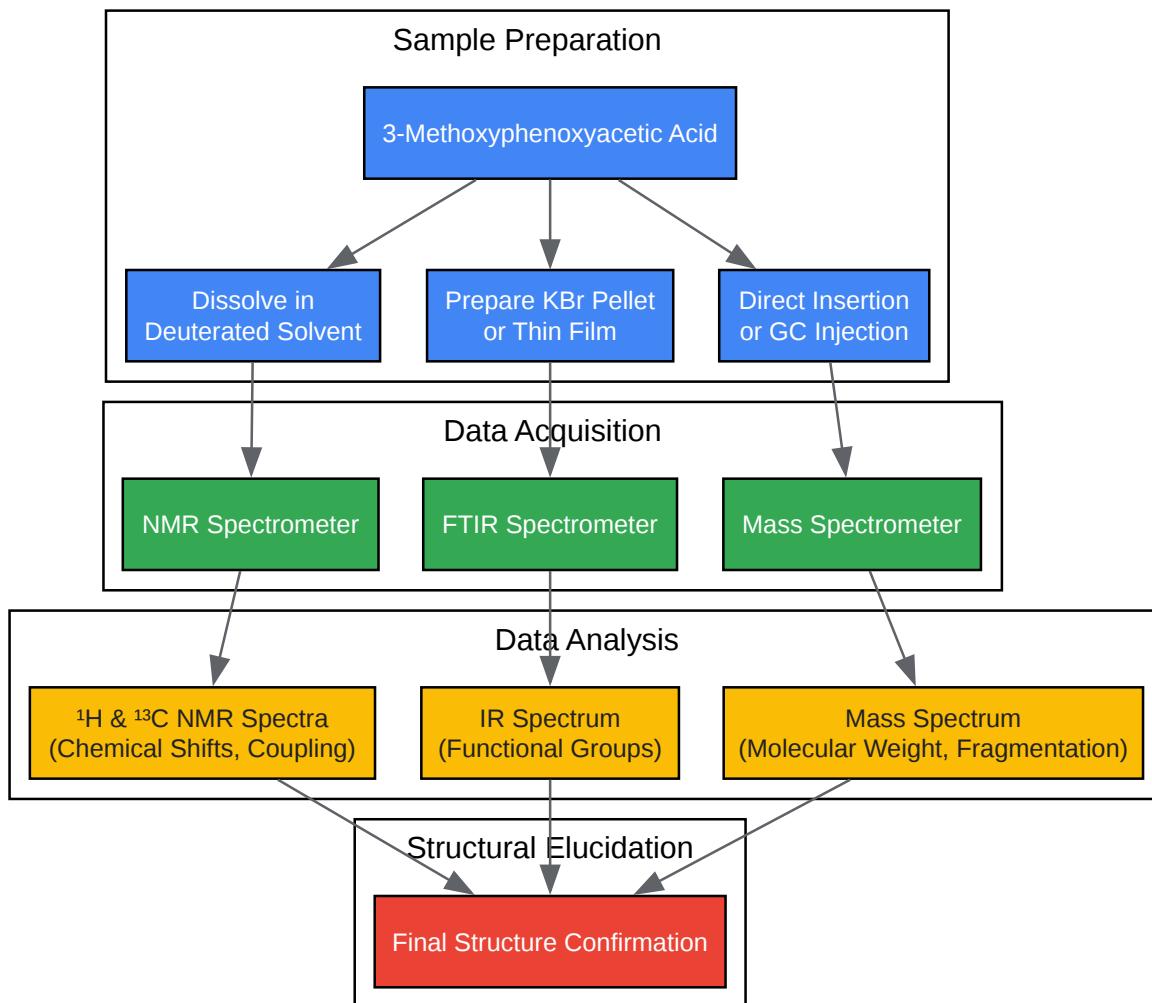
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 14 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

- A small amount of **3-Methoxyphenoxyacetic acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- The homogenous mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is first recorded.
 - The KBr pellet containing the sample is then placed in the sample holder.
 - The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)


- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe.
- Instrumentation: An Electron Ionization (EI) mass spectrometer is used.
- Ionization and Fragmentation:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.

- The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and subsequent fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methoxyphenoxyacetic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxyphenoxyacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294339#spectroscopic-data-of-3-methoxyphenoxyacetic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com